molecular formula C12H14N2O2 B1299451 N-(3-hydroxypropyl)-1H-indole-2-carboxamide CAS No. 357616-16-1

N-(3-hydroxypropyl)-1H-indole-2-carboxamide

Cat. No.: B1299451
CAS No.: 357616-16-1
M. Wt: 218.25 g/mol
InChI Key: NUPWJNNVGDORKL-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core with a carboxamide group at the 2-position and a hydroxypropyl group at the nitrogen atom.

Scientific Research Applications

N-(3-hydroxypropyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

N-(3-hydroxypropyl)-1H-indole-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as malonyl-CoA reductase, which is involved in the synthesis of malonyl CoA and subsequently 3-hydroxypropionic acid . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce uterine contractions ex vivo, suggesting its potential impact on muscle cells

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to human oxytocin receptors with high affinity, leading to uterine contractions . This binding interaction highlights its potential as a therapeutic agent in conditions requiring uterine contraction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its potency over time, with consistent effects on uterine contractions observed in ex vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to induce uterine contractions effectively, while higher doses may lead to adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the synthesis of 3-hydroxypropionic acid through the action of malonyl-CoA reductase is a key aspect of its metabolic involvement . This interaction highlights its potential impact on metabolic processes and its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation in specific tissues are critical for its biological activity and therapeutic potential. Studies have shown that it can be effectively transported and distributed within cells, maintaining its activity over time .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization within the cell can affect its activity and function, with implications for its therapeutic applications. Research has shown that it can localize in specific cellular compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)-1H-indole-2-carboxamide
  • N-(3-hydroxypropyl)-1H-indole-3-carboxamide
  • N-(3-hydroxypropyl)-1H-indole-2-carboxylic acid

Comparison: N-(3-hydroxypropyl)-1H-indole-2-carboxamide is unique due to the specific positioning of the hydroxypropyl group and the carboxamide group on the indole ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the hydroxypropyl group at the nitrogen atom can enhance its solubility and interaction with biological targets compared to other derivatives.

Properties

IUPAC Name

N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-7-3-6-13-12(16)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14-15H,3,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPWJNNVGDORKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367038
Record name N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357616-16-1
Record name N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1H Indole-2-carboxylic acid (5.0 g, 31 mmol) and 3-amino-1-propanol (2.2 ml, 40.3 mmol) were coupled according to the procedure of Example 17 to 5.46 g (80% yield) of an off-white solid. MP 152-156° C.; 1H NMR (DMSO-d6): δ1.6-1.7 (m, CH2), 3.31-3.37 (q, CH2), 3.41-3.51 (q, CH2), 4.52 (t, NH), 7.0-7.19 (m, 3 Ar H), 7.40 (d, 1 Ar H), 7.58 (d, 1 Ar H), 8.46 (t, NH), 11.9 (s, NH) Electrospray Mass Spec: m/z 217.2 (M+H)+.
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5 g
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2.2 mL
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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